molecular formula C15H22O5S B12104461 1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)-

1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)-

Cat. No.: B12104461
M. Wt: 314.4 g/mol
InChI Key: CIRBILLHZJTIAZ-UHFFFAOYSA-N
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Description

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate is a chemical compound that features a tetrahydropyran ring attached to a propyl chain, which is further linked to a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring, which can be achieved through the acid-catalyzed cyclization of a suitable diol.

    Attachment of the Propyl Chain: The next step involves the attachment of the propyl chain to the tetrahydropyran ring. This can be done through a nucleophilic substitution reaction using a suitable alkyl halide.

    Sulfonation: The final step involves the introduction of the 4-methylbenzenesulfonate group. This can be achieved through a sulfonation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: The major products can include carboxylic acids or ketones.

    Reduction: The major products can include alcohols.

    Substitution: The major products can include sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The tetrahydropyran ring can interact with enzymes or receptors, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.

    (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-chlorobenzenesulfonate: Similar structure but has a chlorine atom instead of a methyl group.

Uniqueness

The presence of the 4-methyl group in (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2-(oxan-2-yloxy)propyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRBILLHZJTIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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